molecular formula C17H22N4O5S2 B2793135 N-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide CAS No. 1019095-09-0

N-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide

Cat. No. B2793135
CAS RN: 1019095-09-0
M. Wt: 426.51
InChI Key: IMNBZIGGQVAOEW-UHFFFAOYSA-N
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Description

“N-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide” is a chemical compound with the CAS Number 446277-45-8 . Its molecular formula is C12H16N2O5S2 and it has a molecular weight of 332.4 .


Molecular Structure Analysis

The molecular structure of this compound consists of a tetrahydrothiophene ring with two oxygen atoms attached, forming a sulfone group . This is connected to a pyrazole ring, which is further connected to a phenyl ring through a sulfonamide linkage . The phenyl ring is then connected to an acetamide group .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.50±0.1 g/cm3 . Other physical and chemical properties such as boiling point, melting point, and flash point are not available .

Scientific Research Applications

GIRK Channel Activators

The compound has been identified as a potent and selective activator of G protein-gated inwardly-rectifying potassium (GIRK) channels . GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells. This makes the compound potentially useful in research related to these channels.

Pain Perception

There is substantial preliminary evidence supporting the roles of GIRK channels in pain perception . As an activator of GIRK channels, this compound could potentially be used in research related to pain perception.

Epilepsy

GIRK channels have been implicated in epilepsy . The compound’s ability to activate these channels could make it a valuable tool in epilepsy research.

Reward/Addiction

Research has suggested a role for GIRK channels in reward/addiction . As an activator of these channels, the compound could be used in studies investigating these processes.

Anxiety

GIRK channels have also been linked to anxiety . The compound’s activation of these channels could potentially be used in research related to anxiety.

Metabolic Stability

The compound has shown improved metabolic stability over prototypical urea-based compounds . This could make it a more reliable tool in long-term studies or studies requiring metabolic stability.

properties

IUPAC Name

N-[4-[[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O5S2/c1-11-17(12(2)21(19-11)16-8-9-27(23,24)10-16)28(25,26)20-15-6-4-14(5-7-15)18-13(3)22/h4-7,16,20H,8-10H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNBZIGGQVAOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)S(=O)(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide

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